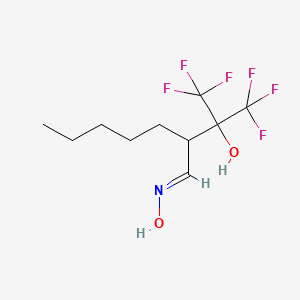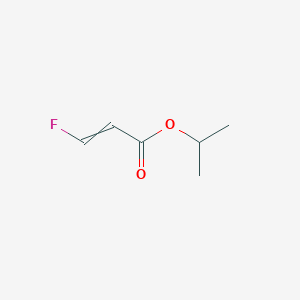![molecular formula C33H66O4S B14345050 2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate CAS No. 93933-50-7](/img/structure/B14345050.png)
2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate is an ester compound with the molecular formula C₃₃H₆₆O₄S. Esters are organic compounds derived from carboxylic acids and alcohols, and they are known for their pleasant odors and wide occurrence in nature
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate typically involves the esterification of a carboxylic acid with an alcohol. The reaction can be catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester into its corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide, peracids.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 3-(tetradecylsulfanyl)propanoic acid and 2-[2-(dodecyloxy)ethoxy]ethanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a surfactant in chemical reactions.
Biology: Potential use in studying lipid interactions and membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
Mecanismo De Acción
The mechanism of action of 2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate depends on its application. In biological systems, its amphiphilic nature allows it to interact with lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of molecules across membranes. The sulfanyl group may also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(Dodecyloxy)ethoxy]ethyl propanoate: Lacks the sulfanyl group, making it less reactive in redox reactions.
3-(Tetradecylsulfanyl)propanoic acid: Does not have the ester linkage, limiting its amphiphilic properties.
Dodecyl ethanoate: A simpler ester with a shorter alkyl chain and no sulfanyl group.
Uniqueness
2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate is unique due to its combination of long alkyl chains and a sulfanyl group, providing both hydrophobic and redox-active properties. This makes it versatile for applications requiring amphiphilic molecules with reactive functional groups.
Propiedades
Número CAS |
93933-50-7 |
|---|---|
Fórmula molecular |
C33H66O4S |
Peso molecular |
558.9 g/mol |
Nombre IUPAC |
2-(2-dodecoxyethoxy)ethyl 3-tetradecylsulfanylpropanoate |
InChI |
InChI=1S/C33H66O4S/c1-3-5-7-9-11-13-15-16-18-20-22-24-31-38-32-25-33(34)37-30-29-36-28-27-35-26-23-21-19-17-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
Clave InChI |
NDUDYGYUYSVTHK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCSCCC(=O)OCCOCCOCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one](/img/structure/B14344974.png)

![3-[Dodecyl(methyl)amino]propanenitrile](/img/structure/B14344979.png)
![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
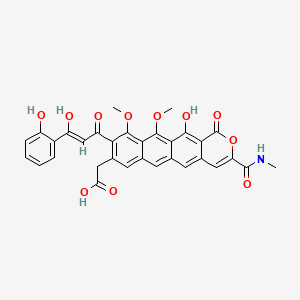
![Nonanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14344998.png)
![1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine](/img/structure/B14345005.png)
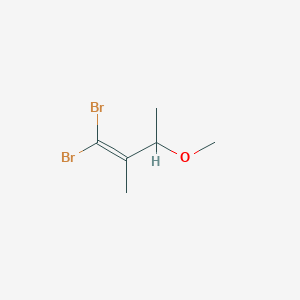
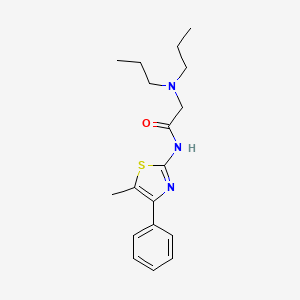
![3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid](/img/structure/B14345036.png)
